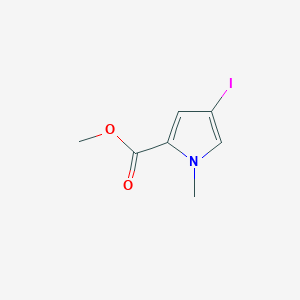

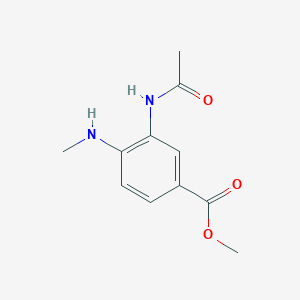

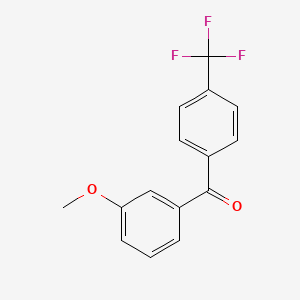

![molecular formula C14H13NO4S B3022342 1-甲基-4-[(4-硝基苄基)磺酰基]苯 CAS No. 61081-32-1](/img/structure/B3022342.png)

1-甲基-4-[(4-硝基苄基)磺酰基]苯

描述

The compound "1-Methyl-4-[(4-nitrobenzyl)sulfonyl]benzene" is not directly studied in the provided papers. However, the papers do discuss various related sulfonamide and nitrobenzene compounds, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, sulfonamide compounds are known for their structural and spectroscopic properties, which can be characterized using techniques such as FT-IR, NMR, and X-ray diffraction . Nitrobenzene derivatives are also well-studied, with their molecular structures often analyzed using electron diffraction and quantum chemical methods .

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of sulfonyl chlorides with amines . For example, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, the synthesis of nitrobenzene derivatives can involve reactions with methanol and thionyl chloride under mild conditions . These methods could potentially be adapted for the synthesis of "1-Methyl-4-[(4-nitrobenzyl)sulfonyl]benzene".

Molecular Structure Analysis

The molecular structure of sulfonamide and nitrobenzene compounds is often determined using X-ray diffraction, which provides information on bond lengths, bond angles, and the overall geometry of the molecule . For instance, the sulfonamide compound in paper crystallizes in the monoclinic space group with specific unit cell parameters. The nitro group orientation relative to the benzene ring plane is also a point of interest, as seen in the studies of nitrobenzene derivatives .

Chemical Reactions Analysis

The chemical behavior of sulfonamide and nitrobenzene compounds includes reactions such as carbon-sulfur bond fission, which can be induced by alkaline conditions . The reactivity of these compounds can be influenced by substituents, as indicated by the Hammett relationship found in the study of alkyl [(substituted phenylsulfonyl)methyl]-3-nitrobenzoates .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide and nitrobenzene compounds can be predicted using quantum chemical methods such as Density Functional Theory (DFT). These calculations can provide theoretical vibrational frequencies, NMR chemical shifts, absorption wavelengths, and optimized geometric parameters, which often show good agreement with experimental values . Additionally, the crystal structure can be stabilized by weak intermolecular interactions, as observed in the crystal of methyl 4-methylsulfonyl-2-nitrobenzoate .

科学研究应用

1. 分光光度分析

1-甲基-4-[(4-硝基苄基)磺酰基]苯及其衍生物已被评估用于分光光度分析。Higuchi 等人(1980 年)合成并评估了 1-(苄基)-4-(4-二乙氨基苯偶氮)吡啶溴化物的硝基、溴和甲基衍生物,用于测定河水中阴离子表面活性剂。4-硝基衍生物在这一应用中显示出显著的前景,为环境监测提供了一种稳定且灵敏的方法 (Higuchi 等,1980)。

2. 生态友好型合成应用

周增勇(2008 年)讨论了 N-(4-氨基苄基)-N,4-二甲基苯磺酰胺的合成,该化合物与 1-甲基-4-[(4-硝基苄基)磺酰基]苯密切相关。该研究重点介绍了一种生态友好且技术上有价值的合成方法,强调了环境保护和操作简便性。此方法可能适用于类似化合物,包括 1-甲基-4-[(4-硝基苄基)磺酰基]苯 (周增勇,2008)。

3. 金属有机框架

在金属有机框架领域,Guo 等人(2017 年)使用 1-甲基-4-[(4-硝基苄基)磺酰基]苯的衍生物合成了一个微孔阴离子框架。该框架在发光探针和染料选择性吸附中显示出潜在的应用,突出了此类化合物在先进材料科学中的多功能性 (Guo 等,2017)。

4. 分析化学和结构研究

各种研究已在分析化学和结构研究中使用了 1-甲基-4-[(4-硝基苄基)磺酰基]苯的衍生物。例如,Ren 等人(2001 年)研究了密切相关的配合物的结构,提供了对分子相互作用和堆积性质的见解 (Ren 等,2001)。此外,Sarojini 等人(2012 年)对类似磺酰胺化合物进行的研究有助于理解分子几何、振动频率和电子性质,这可能与 1-甲基-4-[(4-硝基苄基)磺酰基]苯的研究有关 (Sarojini 等,2012)。

5. 化学合成和反应研究

该化合物及其衍生物已在各种化学合成和反应研究中得到探索。Yu 等人(2016 年)描述了一种连续流动的过程,用于密切相关化合物的选择性硝化,展示了高效和可扩展化学过程的潜力 (Yu 等,2016)。

安全和危害

作用机制

Target of Action

It’s known that benzene derivatives can interact with a variety of biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups of the compound.

Mode of Action

Benzene derivatives often undergo electrophilic substitution reactions . The nitro group is a meta-directing group, meaning it directs incoming electrophiles to the positions meta to itself . The sulfonyl group might also play a role in the compound’s interactions with its targets.

Biochemical Pathways

Benzene and its derivatives are known to be involved in various biochemical processes, including the metabolism of xenobiotics .

Pharmacokinetics

The compound’s molecular weight (29133 g/mol ) suggests it could be absorbed and distributed in the body. The presence of the nitro and sulfonyl groups might influence its metabolism and excretion.

Result of Action

Benzene derivatives can have various effects, depending on their specific structures and the biological targets they interact with .

属性

IUPAC Name |

1-methyl-4-[(4-nitrophenyl)methylsulfonyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-11-2-8-14(9-3-11)20(18,19)10-12-4-6-13(7-5-12)15(16)17/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONALOSSDMHSJLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355422 | |

| Record name | 1-methyl-4-[(4-nitrobenzyl)sulfonyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202959 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

61081-32-1 | |

| Record name | 1-methyl-4-[(4-nitrobenzyl)sulfonyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

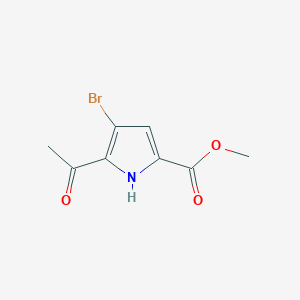

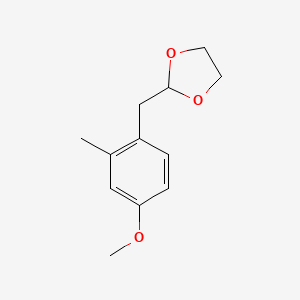

![Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3022260.png)

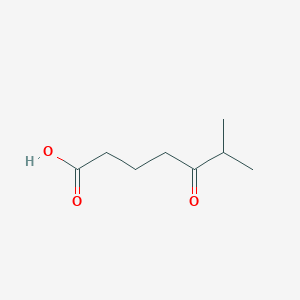

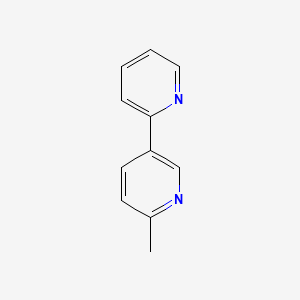

![Methyl [1-(4-fluorobenzoyl)piperidin-4-yl]acetate](/img/structure/B3022261.png)

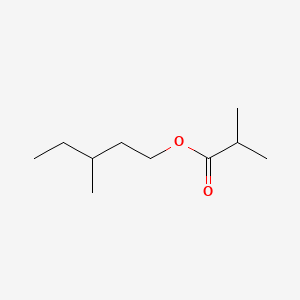

![3-[(4-Methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B3022262.png)

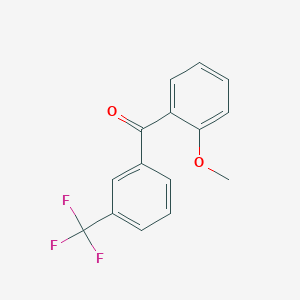

![4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid](/img/structure/B3022264.png)